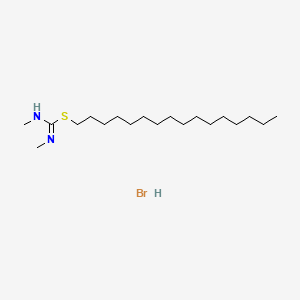
Ammonium copper arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium copper arsenate is an inorganic compound that contains arsenic, copper, nitrogen, and hydrogen atoms. It is known for its use in wood preservation and pest control due to its toxic properties. The compound is typically found in a crystalline form and is soluble in water, making it suitable for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium copper arsenate is synthesized through a reaction between arsenic acid (H₃AsO₄) and ammonium hydroxide (NH₄OH), followed by the addition of copper(II) oxide (CuO). The reaction proceeds as follows:
[ \text{H₃AsO₄} + 3\text{NH₄OH} + \text{CuO} \rightarrow \text{(NH₄)₃Cu(AsO₄)₂} + 3\text{H₂O} ]
This reaction is typically carried out under controlled conditions to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced by mixing copper ammonium cations, arsenate anions, and ammonia in a specific ratio. The mixture is then diluted with water to achieve the desired concentration. This method ensures a consistent and high-quality product suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium copper arsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state arsenates, while reduction may yield lower oxidation state arsenites.
Wissenschaftliche Forschungsanwendungen
Ammonium copper arsenate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to its toxic effects on living organisms.
Medicine: Investigated for its potential use in treating certain medical conditions due to its toxic properties.
Industry: Widely used in wood preservation and pest control to protect against decay and insect damage.
Wirkmechanismus
The mechanism of action of ammonium copper arsenate involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This mechanism is particularly effective against fungi and insects, making it a valuable wood preservative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromated Copper Arsenate (CCA): Contains chromium in addition to copper and arsenate. Used in wood preservation but has raised environmental and health concerns.
Alkaline Copper Quaternary (ACQ): A safer alternative to CCA, containing copper and quaternary ammonium compounds.
Copper Azole (CA): Another alternative to CCA, containing copper and azole compounds.
Uniqueness
Ammonium copper arsenate is unique due to its specific combination of ammonium, copper, and arsenate ions, which provides effective protection against a wide range of pests and decay organisms. Its solubility in water also makes it easy to apply in various industrial processes.
Eigenschaften
CAS-Nummer |
32680-29-8 |
|---|---|
Molekularformel |
AsCuH4NO4 |
Molekulargewicht |
220.50 g/mol |
IUPAC-Name |
azanium;copper;arsorate |
InChI |
InChI=1S/AsH3O4.Cu.H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);;1H3/q;+2;/p-2 |
InChI-Schlüssel |
BMAPBFWRJLPANB-UHFFFAOYSA-L |
Kanonische SMILES |
[NH4+].[O-][As](=O)([O-])[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)

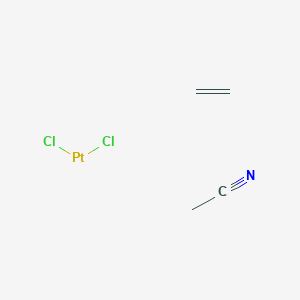
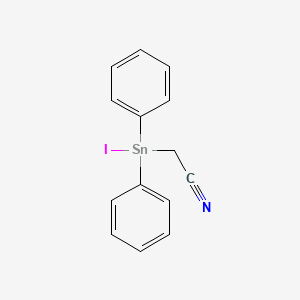
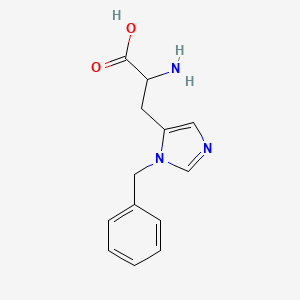

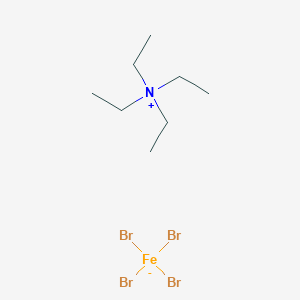
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)

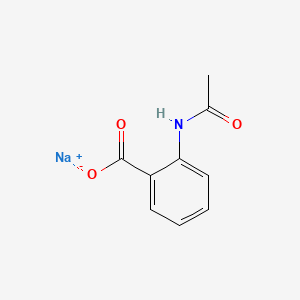
![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
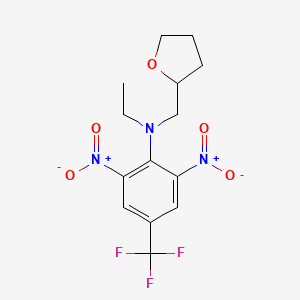
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
